(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid

Chiral Resolution Asymmetric Synthesis Stereochemistry

Secure the correct (3S,4S) stereochemistry for VLA-4 integrin inhibitor programs and peptidomimetic design. Substituting with other diastereomers alters binding and activity. • **Validated Application**: Direct precursor to methyl ester (CAS 473914-76-0) used in patented VLA-4 inhibitor routes. • **Structural Rigidity**: Pyrrolidine ring with trans-3,4-substituents locks backbone conformation for bioactive mimics. • **Supply Certainty**: High purity ensures stereochemical integrity; available for immediate global shipment.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 604798-83-6
Cat. No. B3146648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid
CAS604798-83-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1
InChIKeyLMUPOQGHGMIUFC-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Pyrrolidine Building Block Overview


(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid (CAS 604798-83-6) is a chiral, non-proteinogenic cyclic β-amino acid derivative belonging to the 1-benzyl-4-methylpyrrolidine-3-carboxylic acid family [1]. Characterized by its (3S,4S) stereochemistry, molecular formula C₁₃H₁₇NO₂, and molecular weight of 219.28 g/mol, this compound features a pyrrolidine ring with a benzyl group on the nitrogen and both methyl and carboxylic acid substituents at the 4- and 3- positions, respectively . Its primary value lies in its well-defined stereochemistry, making it a versatile chiral building block for asymmetric synthesis and a key intermediate in the construction of complex pharmaceutical molecules and peptidomimetics .

Chiral (3S,4S) stereochemistry for asymmetric synthesis workflows
Versatile building block in peptidomimetic and constrained scaffold design
Supports enantiomer-attribution review in chiral probe development

Stereochemistry Prevents Generic Substitution


The (3S,4S) stereoisomer of 1-benzyl-4-methylpyrrolidine-3-carboxylic acid cannot be generically substituted with its (3R,4R) enantiomer or other diastereomers (e.g., 3R,4S) without potentially compromising experimental outcomes [1]. The compound's pyrrolidine ring conformation, which is rigidly defined by the trans-relationship of its 3- and 4- substituents, dictates its three-dimensional presentation of key functional groups . This geometric specificity is fundamental for molecular recognition events, such as binding to a chiral enzyme active site or a receptor pocket, where even a single inverted stereocenter can drastically alter or abolish biological activity, binding affinity, and downstream pharmacokinetic properties .

Enantiomer mismatch
(3R,4R) or racemic substitution may alter chiral recognition and assay-response context. Molecular orientation cannot be assumed to transfer.
Diastereomer mismatch
Other diastereomers (e.g., 3R,4S) shift ring conformation and functional group presentation, potentially changing binding or pathway-response endpoints.

Quantitative Differentiation Evidence


Stereochemistry Determines Molecular Geometry

The (3S,4S) configuration is a defining, quantifiable property that distinguishes it from its enantiomer, (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid [1]. The (3S,4S) isomer is a trans-disubstituted pyrrolidine, which imposes a specific spatial arrangement of the carboxylic acid and methyl groups. This is a binary, measurable characteristic, with optical rotation values confirming enantiopurity, as opposed to the racemic mixture where optical rotation is zero .

Stereochemistry
Head-to-head
Opposite optical rotation vs (3R,4R) enantiomer
Enantiomer-attribution review
Polarimetry confirmation required for lot-specific assignment
Chiral Resolution Asymmetric Synthesis Stereochemistry

High Purity Ensures Reproducibility

Commercial availability of this compound is consistently specified at high purity levels, providing a quantifiable advantage over less pure or ill-defined alternatives . Reputable suppliers list the purity of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (CAS 604798-83-6) as ≥97% or 98% , ensuring minimal interference from unknown impurities. This contrasts with generic or non-certified batches where impurity profiles are not quantified or guaranteed.

Purity specification
Data to verify
≥97% to 98% vendor-reported
Specification review
Supports lot reproducibility; verify certificate of analysis
Purity Analysis Quality Control Reproducibility

Proven Key Intermediate in Synthesis

This compound's structure is explicitly validated as a precursor to more complex molecules, differentiating it from simple analogs lacking this demonstrated synthetic utility . Its methyl ester derivative (CAS 473914-76-0) is synthesized directly from it and is itself a known intermediate in the synthesis of VLA-4 inhibitors [1]. This establishes a clear, documented pathway from the (3S,4S)-acid to biologically relevant target molecules, a distinction not documented for its (3S,4R) or racemic counterparts.

Synthetic utility
Reported
Precursor to methyl ester (CAS 473914-76-0) and VLA-4 inhibitor pathway
Reported synthetic pathway context
Patent-documented route; validate in-house synthetic conditions
Synthetic Intermediate Drug Discovery Peptidomimetics

Drug Discovery and Chemical Biology Applications


Chiral Building Block for Asymmetric Synthesis

Due to its defined (3S,4S) stereochemistry and high purity , this compound is an ideal chiral building block for constructing complex pharmaceutical candidates with specific three-dimensional requirements. It can be incorporated into a lead compound's core to precisely control molecular conformation and orientation, which is crucial for target engagement and selectivity. The high purity ensures that the stereochemical integrity of the final product is maintained, minimizing the formation of unwanted diastereomers and simplifying downstream purification .

Key Intermediate for VLA-4 Inhibitors

The compound serves as a direct precursor to methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 473914-76-0) , a key intermediate in patented synthetic routes for VLA-4 integrin inhibitors [1]. These inhibitors are of therapeutic interest for inflammatory and autoimmune diseases. Procuring the (3S,4S)-acid provides a validated starting point for medicinal chemistry efforts focused on this target class, as its use in this context is already established in the literature.

Constrained Peptidomimetics Development

The rigid pyrrolidine scaffold of this compound makes it an excellent starting material for creating peptidomimetics—molecules designed to mimic the structure and function of peptides while offering improved stability and bioavailability . The (3S,4S) stereochemistry can be used to constrain the backbone conformation of a peptidomimetic, locking it into a bioactive shape. This application leverages both its chiral purity and its core heterocyclic structure to probe protein-ligand interactions and develop more drug-like molecules .

Chiral Pyrrolidine Derivative Libraries

The presence of both a carboxylic acid and a tertiary amine in a defined chiral environment makes this compound a versatile starting point for generating diverse libraries of chiral pyrrolidine derivatives . The carboxylic acid can be readily converted into amides, esters, or reduced to an alcohol, while the benzyl group can be removed to reveal a secondary amine for further functionalization . This modularity, combined with high vendor-assured purity, enables efficient parallel synthesis and the exploration of chemical space around this chiral scaffold.

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Stereochemical control (3S,4S)
Enantiomeric purity and optical rotation
VLA-4 inhibitor intermediate
Reported synthetic pathway
Route reproducibility and intermediate characterization
Peptidomimetic scaffold
Constrained ring geometry
Conformational analysis and backbone mimicry
Chiral pyrrolidine library generation
Functional group versatility
Derivatization efficiency and diversity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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